Ravoxertinib belongs to a class of drugs called kinase inhibitors. It specifically targets a protein called RAF proto-oncogene serine/threonine-protein kinase 1 (RAF1) []. RAF1 is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation []. By inhibiting RAF1, Ravoxertinib disrupts this pathway, potentially leading to the suppression of cancer cell growth and survival.
Ravoxertinib has shown promising results in preclinical studies, which involve testing on cells and animal models of cancer. These studies have demonstrated its effectiveness in inhibiting the growth and proliferation of various cancer cell lines, including those derived from melanoma, lung cancer, and colorectal cancer [].
Ravoxertinib is a small molecule compound with the chemical formula C21H18ClFN6O2. It is primarily recognized as a selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), which are crucial components of the mitogen-activated protein kinase signaling pathway. This compound is under investigation for its potential therapeutic applications in treating various solid tumors and neurological conditions, particularly due to its ability to modulate cell signaling pathways involved in proliferation and survival .
Ravoxertinib acts as a selective inhibitor of RAF kinases, specifically targeting BRAF V600E, a mutated form of BRAF commonly found in various cancers []. By binding to the ATP-binding pocket of BRAF V600E, Ravoxertinib disrupts its interaction with ATP, thereby inhibiting its kinase activity and downstream signaling in the RAS/ERK pathway. This ultimately leads to reduced cell proliferation and may promote tumor cell death [].
The compound's reactivity can be summarized as follows:
Ravoxertinib exhibits significant biological activity through its inhibition of the ERK signaling pathway. This inhibition has been shown to result in reduced cell proliferation and increased apoptosis in various cancer cell lines. Additionally, studies have indicated that Ravoxertinib can improve neurological outcomes following experimental subarachnoid hemorrhage by modulating inflammatory responses and neuronal survival mechanisms .
Key biological effects include:
The synthesis of Ravoxertinib involves several chemical steps that include:
The detailed synthesis pathway has been outlined in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity .
Ravoxertinib is primarily being investigated for:
Interaction studies have revealed that Ravoxertinib selectively binds to ERK1/2 without significantly affecting other kinases, which highlights its specificity . This selectivity is crucial for minimizing off-target effects, making it a promising candidate for clinical applications.
Additionally, studies have explored its interactions with various cellular components, including:
Ravoxertinib shares similarities with several other compounds that target the mitogen-activated protein kinase pathway. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
GDC-0994 | Selective ERK inhibitor | Early development stage |
PD0325901 | Non-selective MAPK inhibitor | Broader target profile |
SCH772984 | Selective ERK1/2 inhibitor | High potency but limited specificity |
Ravoxertinib's unique profile lies in its specificity for ERK1/2, which may lead to fewer side effects compared to less selective inhibitors .
The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway, also known as the Ras-Raf-Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase kinase-Extracellular Signal-Regulated Kinase pathway, represents a fundamental signal transduction cascade that communicates signals from cell surface receptors to the nucleus [9]. This pathway consists of a highly conserved three-tiered kinase cascade comprising Mitogen-Activated Protein Kinase kinase kinases, Mitogen-Activated Protein Kinase kinases, and Mitogen-Activated Protein Kinases [11]. The core components include the small guanosine triphosphate-binding protein Ras as an upstream activating protein, Raf kinases functioning as Mitogen-Activated Protein Kinase kinase kinases, Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase kinases acting as Mitogen-Activated Protein Kinase kinases, and Extracellular Signal-Regulated Kinases serving as the terminal Mitogen-Activated Protein Kinases [10].
The pathway architecture demonstrates exceptional complexity in its regulatory mechanisms, with multiple feedback loops and checkpoints that fine-tune pathway activity to suit specific cellular needs [14]. Extracellular Signal-Regulated Kinase one and Extracellular Signal-Regulated Kinase two represent evolutionarily conserved, ubiquitous serine-threonine kinases that regulate cellular signaling under both normal and pathological conditions [10]. These kinases are simultaneously activated by the same external growth factor agonists, with purified Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase kinase one and two capable of phosphorylating both Extracellular Signal-Regulated Kinase isoforms indiscriminately [18].
Component | Molecular Weight (kilodaltons) | Gene Location | Function |
---|---|---|---|
Extracellular Signal-Regulated Kinase one (Mitogen-Activated Protein Kinase three) | 44.0 | 16p11.2 | Serine/threonine kinase, phosphorylates downstream substrates |
Extracellular Signal-Regulated Kinase two (Mitogen-Activated Protein Kinase one) | 42.0 | 22q11.21 | Serine/threonine kinase, phosphorylates downstream substrates |
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase kinase one (Mitogen-Activated Protein Kinase kinase one) | 43.4 | 15q22.31 | Dual-specificity kinase, activates Extracellular Signal-Regulated Kinase one and two |
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase kinase two (Mitogen-Activated Protein Kinase kinase two) | 44.4 | 19p13.3 | Dual-specificity kinase, activates Extracellular Signal-Regulated Kinase one and two |
Raf one (C-Raf) | 73.0 | 3p25.2 | Serine/threonine kinase, activates Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase kinase one and two |
B-Raf | 84.0 | 7q34 | Serine/threonine kinase, activates Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase kinase one and two |
A-Raf | 68.0 | Xp11.2 | Serine/threonine kinase, activates Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase kinase one and two |
The activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway begins with the binding of extracellular mitogens to cell surface receptors, particularly receptor tyrosine kinases such as the epidermal growth factor receptor [9]. This initial binding event triggers a cascade of molecular interactions involving adaptor proteins such as Growth factor Receptor-Bound protein two and guanine nucleotide exchange factors such as Son of Sevenless, which facilitate the activation of Ras proteins [10]. The activated, guanosine triphosphate-bound Ras then transmits signals by recruiting and activating Raf kinases to cellular membranes, where they undergo phosphorylation and subsequent activation through mechanisms that remain incompletely understood [13].
The kinase cascade proceeds through sequential phosphorylation events, with activated Raf kinases phosphorylating and activating Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase kinase one and two [9]. These dual-specificity kinases represent rare enzymes capable of phosphorylating both tyrosine and threonine residues, specifically targeting regulatory sites Tyrosine 204/187 and Threonine 202/185 on Extracellular Signal-Regulated Kinase proteins [10]. The phosphorylation of both tyrosine and threonine residues is absolutely required for Extracellular Signal-Regulated Kinase enzyme activation, which leads to dimerization with other Extracellular Signal-Regulated Kinases and subsequent nuclear translocation [22].
Upon activation, Extracellular Signal-Regulated Kinase one and two function as proline-directed kinases that preferentially catalyze the phosphorylation of substrates containing Pro-Xxx-Ser/Thr-Pro sequences [15]. These kinases phosphorylate hundreds of cytoplasmic and nuclear substrates, including regulatory molecules and transcription factors that control diverse cellular processes [15]. The substrate repertoire encompasses transcription factors such as Activating Transcription Factor two, B-cell lymphoma six, E-twenty-six-like one, and c-Fos, cytoskeletal elements including Calnexin and Cortactin, regulators of apoptosis such as Bcl-2 Associated Death promoter and Caspase nine, and various other signaling-related molecules [2].
The pathway's role in cell cycle regulation represents one of its most critical functions, with Extracellular Signal-Regulated Kinase activation serving as an essential requirement for cells to progress from Gap one to Synthesis phase [9]. The presence of mitogens and growth factors triggers canonical receptor tyrosine kinase activation, leading to Ras activation and subsequent Mitogen-Activated Protein Kinase cascade phosphorylation events that ultimately result in Extracellular Signal-Regulated Kinase activation [9]. This activation promotes the phosphorylation of Cyclin D complexes with Cyclin-dependent kinase four and six, which coordinate the transition from Gap one to Synthesis phase through hyperphosphorylation and destabilization of retinoblastoma protein [9].
The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway employs sophisticated regulatory mechanisms to ensure appropriate signal strength and duration [13]. The pathway includes multiple feedback loops, with activated Extracellular Signal-Regulated Kinase catalyzing inhibitory phosphorylation of upstream components such as Son of Sevenless and Raf, serving to prevent overstimulation and reset the pathway for future activation [14]. Protein phosphatases, particularly Mitogen-Activated Protein Kinase phosphatases, play crucial roles in pathway termination by dephosphorylating Extracellular Signal-Regulated Kinase proteins and returning them to their inactive states [13].
Scaffold proteins contribute significantly to pathway regulation by providing platforms for the assembly of pathway components and enhancing the efficiency and specificity of the signaling cascade [20]. Examples include Kinase Suppressor of Ras and Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase kinase Partner one, which facilitate interactions between Mitogen-Activated Protein Kinase kinase kinases, Mitogen-Activated Protein Kinase kinases, and Mitogen-Activated Protein Kinases [20]. The spatial regulation of pathway components represents another critical regulatory mechanism, with dynamic localization of Extracellular Signal-Regulated Kinase cascade components serving as an important determinant of signaling specificity [13].
Ravoxertinib, also known as GDC-0994, represents a highly selective small molecule inhibitor of Extracellular Signal-Regulated Kinase one and two that has been developed as a targeted therapeutic agent [1]. The compound demonstrates potent inhibitory activity against both Extracellular Signal-Regulated Kinase isoforms, with half-maximal inhibitory concentration values of 6.1 nanomolar for Extracellular Signal-Regulated Kinase one and 3.1 nanomolar for Extracellular Signal-Regulated Kinase two [31]. Additionally, Ravoxertinib inhibits p90 ribosomal S6 kinase with a half-maximal inhibitory concentration of 12 nanomolar, demonstrating selectivity for Extracellular Signal-Regulated Kinase pathway components [6].
Parameter | Value |
---|---|
Chemical Name | (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one |
Alternative Names | GDC-0994, RG-7842 |
Molecular Formula | C21H18ClFN6O2 |
Molecular Weight | 440.9 grams per mole |
Chemical Abstracts Service Number | 1453848-26-4 |
Extracellular Signal-Regulated Kinase one half-maximal inhibitory concentration | 6.1 nanomolar |
Extracellular Signal-Regulated Kinase two half-maximal inhibitory concentration | 3.1 nanomolar |
p90 ribosomal S6 kinase half-maximal inhibitory concentration | 12 nanomolar |
Selectivity | Highly selective for Extracellular Signal-Regulated Kinase one and two |
Oral Bioavailability | Orally available |
Half-life | 23 hours |
The mechanism of action of Ravoxertinib involves direct inhibition of Extracellular Signal-Regulated Kinase phosphorylation and activation of Extracellular Signal-Regulated Kinase-mediated signal transduction pathways [1]. Upon oral administration, the compound prevents Extracellular Signal-Regulated Kinase-dependent tumor cell proliferation and survival by blocking the phosphorylation of downstream substrates responsible for cell growth, proliferation, survival, angiogenesis, and differentiation [6]. Clinical studies have demonstrated that Ravoxertinib exhibits dose-proportional increases in exposure with a mean half-life of 23 hours, supporting once-daily dosing regimens [29].
The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway plays a central role in cancer development and progression, with pathway hyperactivation observed in approximately one-third of all human cancers [15]. Oncogenic mutations in upstream components such as B-Raf and Ras are responsible for more than half of all cancers, leading to constitutive pathway activation and uncontrolled cell proliferation [13]. In normal cellular conditions, the pathway responds to appropriate growth signals, but mutations can cause components to become stuck in the "on" position, bypassing normal regulatory mechanisms [9].